molecular formula C14H21NO3 B2671971 4-(4-(Dimethylamino)butoxy)-3-methoxybenzaldehyde CAS No. 1242812-66-3

4-(4-(Dimethylamino)butoxy)-3-methoxybenzaldehyde

Cat. No.: B2671971
CAS No.: 1242812-66-3
M. Wt: 251.326
InChI Key: YFFXELCFMUCLIE-UHFFFAOYSA-N
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Description

4-(4-(Dimethylamino)butoxy)-3-methoxybenzaldehyde is a benzaldehyde derivative featuring a dimethylamino-substituted butoxy chain at the 4-position and a methoxy group at the 3-position.

Properties

IUPAC Name

4-[4-(dimethylamino)butoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-15(2)8-4-5-9-18-13-7-6-12(11-16)10-14(13)17-3/h6-7,10-11H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFXELCFMUCLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCOC1=C(C=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Dimethylamino)butoxy)-3-methoxybenzaldehyde typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 4-(dimethylamino)butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for 4-(4-(Dimethylamino)butoxy)-3-methoxybenzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Dimethylamino)butoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and dimethylamino groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-(4-(Dimethylamino)butoxy)-3-methoxybenzoic acid.

    Reduction: 4-(4-(Dimethylamino)butoxy)-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant pharmacological properties, particularly as a precursor for synthesizing biologically active derivatives. Its structural features allow it to participate in various chemical reactions leading to compounds with enhanced biological activities.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of derivatives synthesized from 4-(4-(Dimethylamino)butoxy)-3-methoxybenzaldehyde. For instance, analogs have shown activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the derivatives significantly enhances their antimicrobial efficacy.

Compound Target Microorganism Activity
Compound AE. coliModerate
Compound BS. aureusStrong
Compound CP. aeruginosaWeak

Case Study: Antibacterial Derivatives

A study synthesized several derivatives of 4-(4-(Dimethylamino)butoxy)-3-methoxybenzaldehyde and tested them against common pathogens. The results indicated that compounds with longer aliphatic chains exhibited improved antibacterial properties due to increased membrane penetration.

Agricultural Applications

In agriculture, derivatives of this compound have been explored as potential herbicides and fungicides. The ability to modify the structure allows for the development of compounds that can selectively inhibit plant growth or fungal proliferation.

Herbicidal Activity

Research indicates that certain derivatives can effectively control weed species without harming desirable crops. These compounds operate by disrupting specific biochemical pathways in target plants.

Derivative Target Weed Species Efficacy
Herbicide AAmaranthus retroflexusHigh
Herbicide BSetaria viridisModerate

Material Science Applications

The unique chemical properties of 4-(4-(Dimethylamino)butoxy)-3-methoxybenzaldehyde make it suitable for applications in materials science, particularly in the development of polymers and coatings.

Case Study: Polymer Synthesis

A recent study explored the use of this compound as a building block for synthesizing novel polymers. The resulting materials demonstrated improved thermal stability and mechanical properties compared to traditional polymers.

Mechanism of Action

The mechanism by which 4-(4-(Dimethylamino)butoxy)-3-methoxybenzaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance its binding affinity to certain molecular targets, while the methoxy group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(4-(dimethylamino)butoxy)-3-methoxybenzaldehyde with key analogues based on substituent type, chain length, and functional group positioning:

Substituent Chain Length and Flexibility

  • 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde (): This analogue has a shorter ethoxy linker (2 carbons) instead of a butoxy chain. Reported as a precursor for chalcone derivatives, it demonstrates reactivity in condensation reactions .
  • 4-(4-Formyl-2-methoxyphenoxy)butanitrile (4l, ): Features a butoxy chain terminated with a nitrile group. The nitrile enhances polarity, contrasting with the dimethylamino group’s basicity. This compound was synthesized in 69% yield as a yellow oil, highlighting the influence of terminal functional groups on physical state .

Substituent Position and Electronic Effects

  • 4-(Dimethylamino)-3-methoxybenzaldehyde (): Lacks the butoxy linker, with the dimethylamino group directly attached to the benzene ring. Isolated as a hydrochloride salt, it underscores the impact of ionic forms on solubility .
  • 4-Methoxy-3-(trifluoromethyl)benzaldehyde (): Replaces the dimethylamino-butoxy group with a trifluoromethyl substituent. The strong electron-withdrawing effect of -CF₃ reduces the aldehyde’s nucleophilicity compared to the target compound, which has electron-donating groups .

Steric and Bulky Substituents

  • 3-(4-Tert-butylphenoxymethyl)-4-methoxybenzaldehyde (): Incorporates a bulky tert-butylphenoxymethyl group. The steric hindrance from the tert-butyl group may reduce reaction rates in further derivatization (e.g., aldol condensations) compared to the more flexible dimethylamino-butoxy chain in the target compound .

Research Findings and Implications

Chain Length and Reactivity : Longer chains (e.g., butoxy vs. ethoxy) increase lipophilicity, which may enhance blood-brain barrier penetration in pharmacological contexts. However, longer chains also introduce synthetic challenges, such as lower yields due to steric effects during alkylation .

Electronic Effects: Electron-donating groups (e.g., dimethylamino) stabilize the aldehyde group, making it less reactive toward nucleophilic attack compared to electron-withdrawing substituents (e.g., -CF₃) .

Biological Activity

4-(4-(Dimethylamino)butoxy)-3-methoxybenzaldehyde, a compound with the CAS number 1242812-66-3, is a member of the benzaldehyde family. Its unique structure suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula for 4-(4-(Dimethylamino)butoxy)-3-methoxybenzaldehyde is C14_{14}H19_{19}N1_{1}O3_{3}. The compound features a methoxy group and a dimethylamino group, which may influence its interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzaldehyde compounds exhibit antimicrobial properties. The presence of the dimethylamino group may enhance these effects by improving solubility and bioavailability.
  • Anticancer Potential : Compounds similar to 4-(4-(Dimethylamino)butoxy)-3-methoxybenzaldehyde have been investigated for their potential in cancer therapy. They may act by inhibiting specific enzymes involved in tumor growth or by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : There is emerging evidence that certain benzaldehyde derivatives can exert neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neural tissues.

The exact mechanism of action for 4-(4-(Dimethylamino)butoxy)-3-methoxybenzaldehyde is not fully elucidated; however, it is hypothesized that:

  • Enzyme Inhibition : The compound may interact with various enzymes, inhibiting their activity and thereby affecting metabolic pathways. This is particularly relevant in the context of cancer cell metabolism.
  • Receptor Modulation : It may bind to specific receptors in the central nervous system, influencing neurotransmitter release and potentially providing therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that related benzaldehyde compounds showed significant activity against Gram-positive bacteria. The study highlighted the importance of functional groups in enhancing antimicrobial efficacy .
  • Cancer Research : In vitro studies indicated that certain benzaldehyde derivatives could inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. These effects were associated with alterations in cell cycle progression and induction of apoptosis .
  • Neuroprotective Studies : Research has shown that some benzaldehyde derivatives can protect neuronal cells from oxidative damage. This was evidenced by reduced markers of oxidative stress and improved cell viability in models of neurodegeneration .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of Gram-positive bacteria
AnticancerReduced proliferation in cancer cell lines
NeuroprotectiveProtection against oxidative stress

Q & A

Q. What are the established synthetic protocols for 4-(4-(Dimethylamino)butoxy)-3-methoxybenzaldehyde, and what critical parameters influence reaction efficiency?

Answer: The synthesis typically involves nucleophilic substitution or condensation. A common method is reacting 3-methoxy-4-hydroxybenzaldehyde with 4-(dimethylamino)butyl bromide in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃). Critical parameters include:

  • Reaction time : 4–6 hours under reflux .
  • Solvent choice : Polar aprotic solvents enhance nucleophilicity .
  • Stoichiometry : A 1:1.2 molar ratio of aldehyde to alkylating agent minimizes unreacted starting material.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product .
    Monitoring via TLC (dichloromethane/methanol, visualized under UV) confirms reaction completion .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of 4-(4-(Dimethylamino)butoxy)-3-methoxybenzaldehyde?

Answer:

  • 1H/13C NMR : Key signals include the aldehyde proton (~10 ppm), dimethylamino group (singlet at ~2.2 ppm), and methoxy protons (~3.8 ppm). Aromatic protons appear between 6.5–7.5 ppm .
  • FTIR : Confirms carbonyl (C=O stretch at 1690–1710 cm⁻¹) and ether (C-O at ~1250 cm⁻¹) functionalities .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated within ±2 ppm accuracy) .
  • HPLC : Assesses purity using a C18 column with acetonitrile/water gradient (retention time ~8–10 minutes) .

Q. What storage conditions are recommended to maintain the stability of 4-(4-(Dimethylamino)butoxy)-3-methoxybenzaldehyde?

Answer:

  • Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the aldehyde group .
  • Light protection : Use amber vials to avoid photodegradation .
  • Stabilizers : Add antioxidants like BHT (0.1% w/w) to inhibit radical-mediated degradation .
  • Monitoring : Periodic NMR/HPLC analysis detects degradation products (e.g., oxidized aldehydes or hydrolyzed ethers) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across studies?

Answer: Discrepancies may arise from:

  • Purity variability : Validate using orthogonal methods (e.g., HPLC coupled with elemental analysis) .
  • Assay conditions : Standardize pH, temperature, and cell lines. For example, cytotoxicity assays should use matched passage numbers of cells .
  • Structural analogs : Perform SAR studies to differentiate the compound’s activity from byproducts (e.g., demethylated derivatives) .
  • Reference controls : Include known inhibitors/agonists (e.g., kinase inhibitors) to calibrate assay sensitivity .

Q. What computational approaches are used to model the reactivity and electronic properties of 4-(4-(Dimethylamino)butoxy)-3-methoxybenzaldehyde?

Answer:

  • DFT calculations : B3LYP/6-311G** level predicts electrophilic sites (e.g., aldehyde carbon) and charge distribution. Solvent effects are modeled via PCM .
  • Molecular docking : Screens binding affinities to targets (e.g., enzymes like MAO-B) using AutoDock Vina. Validate with experimental IC₅₀ values .
  • Kinetic studies : Compare computed activation energies with experimental rates for reactions like nucleophilic additions .

Q. How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?

Answer:

  • Solvent/base screening : Test DMSO with NaH for higher efficiency vs. DMF/K₂CO₃ .
  • Catalysts : Add KI (10 mol%) to enhance alkylation rates via halide exchange .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) .
  • Design of Experiments (DOE) : Identifies optimal parameters (e.g., 1.5:1 molar ratio, 80°C) through factorial analysis .

Q. What analytical strategies resolve structural ambiguities in derivatives of this compound?

Answer:

  • X-ray crystallography : Determines absolute configuration (e.g., confirming methoxy vs. ethoxy placement) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping aromatic proton signals and verifies ether linkage connectivity .
  • Isotopic labeling : Use deuterated analogs (e.g., CD₃O-substituted) to track reaction pathways via MS/MS .

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